molecular formula C8H4BrF5 B12073647 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B12073647
M. Wt: 275.01 g/mol
InChI Key: UTQXOXFICUQEFX-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound, followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the benzene ring. Subsequent reactions with difluoromethyl and trifluoromethyl reagents under controlled conditions yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the reactivity and selectivity of the compound. These groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the overall reaction pathway and outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzene ring

Properties

Molecular Formula

C8H4BrF5

Molecular Weight

275.01 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4BrF5/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H

InChI Key

UTQXOXFICUQEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)C(F)(F)F

Origin of Product

United States

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